molecular formula C20H30O2 B1674359 Eicosapentaenoic acid CAS No. 10417-94-4

Eicosapentaenoic acid

Número de catálogo: B1674359
Número CAS: 10417-94-4
Peso molecular: 302.5 g/mol
Clave InChI: JAZBEHYOTPTENJ-JLNKQSITSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Icosapent, también conocido como ácido eicosapentaenoico, es un ácido graso poliinsaturado que se encuentra comúnmente en los aceites de pescado. Es un importante ácido graso omega-3 que sirve como precursor de las familias de prostaglandinas-3 y tromboxanos-3. Icosapent se utiliza en varios suplementos y medicamentos para reducir las concentraciones de lípidos en suero, disminuir la incidencia de trastornos cardiovasculares, prevenir la agregación plaquetaria e inhibir la conversión del ácido araquidónico en las familias de tromboxanos-2 y prostaglandinas-2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Icosapent puede sintetizarse mediante la esterificación del ácido eicosapentaenoico con etanol. La reacción típicamente implica el uso de un catalizador ácido fuerte, como el ácido sulfúrico, bajo condiciones de reflujo. El producto resultante se purifica luego mediante destilación o recristalización para obtener éster etílico de icosapent de alta pureza .

Métodos de producción industrial

La producción industrial de icosapent etílico implica la extracción de ácido eicosapentaenoico de los aceites de pescado, seguida de su esterificación con etanol. El proceso incluye varios pasos de purificación, como la destilación molecular y la cromatografía, para garantizar que el producto final cumpla con los estándares de calidad farmacéutica .

Análisis De Reacciones Químicas

Tipos de reacciones

Icosapent sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Es particularmente propenso a la oxidación debido a sus múltiples dobles enlaces, que pueden reaccionar con el oxígeno para formar peróxidos y otros productos de oxidación .

Reactivos y condiciones comunes

Principales productos formados

Aplicaciones Científicas De Investigación

Cardiovascular Health

1. Cardiovascular Disease Prevention

Numerous studies have demonstrated the efficacy of eicosapentaenoic acid in reducing cardiovascular events. The Japan EPA Lipid Intervention Study (JELIS) found that daily supplementation with highly purified EPA significantly reduced major coronary events among patients with hypercholesterolemia who were also on statin therapy. The study included 15,000 participants and aimed to evaluate the impact of EPA on mortality and morbidity associated with coronary artery disease .

2. Mechanisms of Action

EPA exerts its cardioprotective effects through several mechanisms:

  • Reduction of Triglycerides : High doses of EPA have been shown to lower triglyceride levels significantly .
  • Improvement of Arterial Stiffness : A study indicated that EPA improved arterial stiffness, which is a critical factor in cardiovascular health, particularly in patients with metabolic syndrome .
  • Anti-inflammatory Effects : EPA's ability to reduce markers of inflammation (e.g., C-reactive protein) contributes to its protective role against cardiovascular diseases .

Metabolic Disorders

1. Effects on Metabolic Syndrome

Clinical trials have illustrated that EPA supplementation can lead to improvements in metabolic parameters. In a study involving obese individuals with metabolic syndrome, EPA treatment resulted in significant reductions in serum amyloid A-low-density lipoprotein and improvements in glucose-lipid metabolism .

2. Bone Metabolism

Emerging research suggests that this compound may influence bone metabolism positively. It has been proposed that omega-3 fatty acids like EPA can modulate bone health by affecting the activity of osteoblasts and osteoclasts, although more research is needed in this area .

Mental Health

1. Depression and Anxiety

This compound has been investigated for its potential benefits in treating depression. Several randomized controlled trials have reported significant improvements in depressive symptoms among individuals receiving at least 1 gram per day of EPA compared to placebo .

2. Attention Deficit Hyperactivity Disorder (ADHD)

A recent study found that high-dose EPA improved attention and vigilance among children and adolescents diagnosed with ADHD. Participants receiving EPA showed better performance in focused attention tasks compared to those on placebo .

Inflammatory Conditions

1. Role in Inflammation Management

EPA has demonstrated anti-inflammatory properties, making it beneficial for conditions characterized by chronic inflammation. Its supplementation has been linked to reduced markers of inflammation and improved clinical outcomes in various inflammatory diseases .

Summary of Research Findings

The following table summarizes key findings from notable studies regarding the applications of this compound:

Application Area Study/Trial Findings
Cardiovascular HealthJELISSignificant reduction in major coronary events with EPA supplementation alongside statins .
Metabolic SyndromeClinical TrialImproved glucose-lipid metabolism; reduced serum amyloid A-low-density lipoprotein levels .
Mental HealthRandomized Controlled TrialsSignificant improvement in depressive symptoms; enhanced attention in ADHD patients .
Inflammatory ConditionsVarious StudiesReduced inflammatory markers; potential benefits for chronic inflammatory diseases .

Mecanismo De Acción

Icosapent ejerce sus efectos a través de varios mecanismos:

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

Icosapent es único debido a sus aplicaciones terapéuticas específicas para reducir el riesgo cardiovascular y su eficacia bien documentada en ensayos clínicos. A diferencia de otros ácidos grasos omega-3, el éster etílico de icosapent ha demostrado reducir significativamente el riesgo de eventos cardiovasculares en pacientes con triglicéridos elevados .

Actividad Biológica

Eicosapentaenoic acid (EPA) is a long-chain omega-3 fatty acid primarily found in fish oil and certain algae. It has garnered significant attention for its biological activities, particularly in cardiovascular health, inflammation modulation, and neurological function. This article synthesizes research findings, case studies, and relevant data to provide a comprehensive overview of EPA's biological activity.

1. Cardiovascular Health

Clinical Trials and Findings

Several large-scale clinical trials have demonstrated the beneficial effects of EPA on cardiovascular health:

  • REDUCE-IT Trial : This landmark study investigated the effects of high-dose EPA (icosapent ethyl) on cardiovascular events in patients with elevated cardiac risk. Results indicated a significant reduction in ischemic events, including cardiovascular death, myocardial infarction, and stroke by 25% compared to placebo (p < 0.001) .
  • JELIS Study : Conducted in Japan, this trial found that EPA supplementation reduced major coronary events by 19% among hypercholesterolemic patients over a 5-year period . The study highlighted the importance of EPA in managing cholesterol levels alongside statin therapy.
Study Population EPA Dose Primary Outcome Result
REDUCE-ITHigh-risk patients4 g/dayCardiovascular events25% reduction in events
JELISHypercholesterolemic patients1.8 g/dayMajor coronary events19% reduction in events

2. Inflammatory Response

EPA plays a crucial role in modulating inflammatory responses through its metabolic products:

  • Leukotriene Production : Research indicates that EPA competes with arachidonic acid for incorporation into cell membranes, leading to the production of less potent inflammatory mediators such as leukotriene B5 instead of leukotriene B4. This shift results in decreased neutrophil aggregation and inflammatory response .
  • Cytokine Modulation : In vitro studies have shown that EPA can inhibit the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent .

3. Neurological Function

Recent studies have explored the impact of EPA on cognitive function and mental health:

  • ADHD Treatment : A double-blind placebo-controlled trial involving youth with Attention Deficit Hyperactivity Disorder (ADHD) found that high-dose EPA (1.2 g/day) improved focused attention compared to placebo. Notably, individuals with lower baseline levels of EPA exhibited greater improvements .
  • Cognitive Function : Other studies suggest that increased EPA levels are associated with improved cognitive performance and reduced symptoms of depression and anxiety .

The biological activities of EPA are mediated through several mechanisms:

  • Inhibition of Arachidonic Acid Metabolism : By displacing arachidonic acid in cell membranes, EPA reduces the production of pro-inflammatory eicosanoids (e.g., prostaglandins and leukotrienes) .
  • Alteration of Lipid Profiles : EPA supplementation has been shown to lower triglyceride levels and improve the lipid profile by increasing high-density lipoprotein (HDL) levels while decreasing low-density lipoprotein (LDL) cholesterol .
Mechanism Effect
Arachidonic Acid InhibitionReduced inflammatory mediators
Lipid Profile ImprovementLower triglycerides; increased HDL

5. Case Studies

Several case studies have further illustrated the benefits of EPA:

  • A case study involving patients with coronary artery disease showed significant improvements in endothelial function and reductions in inflammatory markers after six months of EPA supplementation.
  • Another study reported improvements in mood and cognitive function among older adults supplemented with EPA, highlighting its potential role in neuroprotection.

Propiedades

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZBEHYOTPTENJ-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041023
Record name Timnodonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Eicosapentaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The anti-inflammatory, antithrombotic and immunomodulatory actions of EPA is probably due to its role in eicosanoid physiology and biochemistry. Most eicosanoids are produced by the metabolism of omega-3 fatty acids, specifically, arachidonic acid. These eicosanoids, leukotriene B4 (LTB4) and thromboxane A2 (TXA2) stimulate leukocyte chemotaxis, platelet aggregation and vasoconstriction. They are thrombogenic and artherogenic. On the other hand, EPA is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis and are anti-artherogenic and anti-thrombotic. The triglyceride-lowering effect of EPA results from inhibition of lipogenesis and stimulation of fatty acid oxidation. Fatty acid oxidation of EPA occurs mainly in the mitochondria. EPA is a substrate for Prostaglandin-endoperoxide synthase 1 and 2. It also appears to affect the function and bind to the Carbohydrate responsive element binding protein (ChREBP) and to a fatty acid receptor (G-coupled receptor) known as GP40.
Record name Icosapent
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

10417-94-4
Record name Timnodonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10417-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icosapent [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosapent
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Timnodonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOSAPENT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAN7QOV9EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Eicosapentaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eicosapentaenoic acid
Reactant of Route 2
Eicosapentaenoic acid
Reactant of Route 3
Eicosapentaenoic acid
Reactant of Route 4
Eicosapentaenoic acid
Reactant of Route 5
Eicosapentaenoic acid
Reactant of Route 6
Reactant of Route 6
Eicosapentaenoic acid
Customer
Q & A

Q1: How does eicosapentaenoic acid exert its anti-inflammatory effects?

A1: this compound primarily exerts its anti-inflammatory effects by competing with arachidonic acid for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [] This competition leads to a decrease in the production of pro-inflammatory eicosanoids, such as prostaglandin E2 and leukotriene B4, from arachidonic acid. [] Additionally, this compound can be metabolized into less potent eicosanoids like prostaglandin E3 and leukotriene B5, further contributing to the anti-inflammatory effects. []

Q2: Can this compound influence cytokine production?

A2: Yes, studies show that increased dietary intake of this compound can reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) by peripheral blood mononuclear cells. [] This effect is linked to this compound's ability to modulate the expression of nuclear factor-κB (NF-κB), a key regulator of inflammation. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H30O2, and its molecular weight is 302.45 g/mol.

Q4: Are there any computational models available for this compound?

A4: While specific QSAR models for this compound are not extensively discussed in the provided research, computational chemistry approaches can be utilized to study its interactions with enzymes like COX and LOX. These models can offer insights into binding affinities, potential inhibitory effects, and structural modifications for optimizing its activity.

Q5: How does the trans configuration of TEPA impact its biological activity compared to EPA?

A5: The trans configuration of TEPA significantly alters its biological activity compared to EPA. Research suggests that TEPA, unlike EPA, does not influence the release of leukotriene B4 from stimulated rat peritoneal exudate cells. [] Additionally, TEPA is taken up by these cells at lower levels than EPA. [] These findings suggest that the trans conformation might result in different interactions with enzymes and receptors, leading to altered biological effects.

Q6: How can the stability and bioavailability of this compound be improved in food formulations?

A6: Nanoemulsion technology can enhance the stability and bioavailability of this compound in food formulations. [] For instance, incorporating fish oil/γ-oryzanol nanoemulsion into yogurt significantly reduced the oxidation of this compound, as evidenced by lower peroxide values over time. [] This approach also improved the retention of this compound and docosahexaenoic acid content in the yogurt. []

Q7: How does dietary this compound affect plasma lipid profiles?

A7: Dietary this compound can significantly impact plasma lipid profiles. Studies show that high-dose this compound ethyl ester supplementation in humans led to a dose-dependent reduction in plasma triglycerides. [] A significant decrease in plasma cholesterol was also observed, but only at the higher dose. []

Q8: How long does it take for dietary this compound to be incorporated into tissues?

A8: The incorporation rate of this compound into tissues can vary. Research shows that in a study on dogs, supplementation with approximately 10 g of n-3 polyunsaturated fatty acids (including this compound) daily resulted in a two-fold increase in serum n-3 polyunsaturated fatty acid proportion by day 5 and a three-fold increase by day 15. [] These levels returned close to baseline approximately 12 days after stopping supplementation. []

Q9: What effect does this compound have on corneal neovascularization?

A9: this compound exhibits inhibitory effects on corneal neovascularization (CNV). In a rat model of CNV induced by alkali cauterization, subconjunctival injections of this compound significantly reduced the relative area of CNV compared to the control group. [] The treatment also led to faster corneal epithelium repair, reduced corneal edema, and fewer inflammatory cells. []

Q10: Can dietary this compound protect against autoimmune diseases?

A10: Studies in animal models suggest a potential protective role for dietary this compound against autoimmune diseases. For instance, female NZB/NZW F1 mice, a model for autoimmune nephritis, showed significant protection from the disease when fed a menhaden oil diet rich in this compound. [] The protective effect was observed even when the diet was introduced later in life, suggesting that this compound might act by reducing inflammation rather than solely suppressing autoantibody production. []

Q11: Can this compound be used to treat cardiac arrhythmias?

A11: this compound demonstrates potential in preventing fatal cardiac arrhythmias. In a dog model of sudden cardiac death, intravenous administration of purified this compound, docosahexaenoic acid, or α-linolenic acid significantly protected the animals from ischemia-induced ventricular fibrillation. [] These findings suggest that ω-3 fatty acids, including EPA, might offer cardioprotective benefits by influencing cardiac electrical stability. []

Q12: Are there any adverse effects associated with high-dose this compound supplementation?

A12: While generally considered safe, high-dose this compound supplementation can lead to gastrointestinal side effects. A study found that while a daily dose of 6 g of this compound ethyl ester was well-tolerated, increasing the dose to 18 g daily resulted in diarrhea and steatorrhea in healthy volunteers. []

Q13: Are there any novel delivery systems for this compound that enhance its targeted delivery?

A13: While targeted delivery systems for this compound are not explicitly covered in the provided research, advancements in drug delivery technologies could potentially be applied to this compound. Nanoparticle-based delivery systems, for example, could encapsulate this compound, protecting it from degradation and facilitating targeted delivery to specific tissues or cells, thereby enhancing its therapeutic efficacy.

Q14: Can plasma fatty acid profiles serve as biomarkers for specific health conditions?

A14: Research suggests that plasma fatty acid profiles might be valuable biomarkers for certain health conditions. For instance, in a study involving men, higher serum docosahexaenoic acid concentration was associated with a reduced risk of atrial fibrillation, suggesting its potential as a predictive biomarker. []

Q15: What analytical techniques are used to determine the fatty acid composition of biological samples?

A15: Gas chromatography (GC) is a widely used technique for analyzing fatty acid composition in biological samples, including EPA. [] This method separates and quantifies different fatty acids based on their retention times within a specialized column.

Q16: How does the increasing demand for this compound impact marine ecosystems?

A16: The growing demand for this compound, primarily sourced from fatty fish, raises concerns about overfishing and its impact on marine ecosystems. Exploring alternative and sustainable sources of this compound, such as algae-based production methods, is crucial to alleviate the pressure on marine resources and ensure environmental sustainability. []

Q17: Does the form of this compound affect its bioavailability?

A17: Yes, the form in which this compound is consumed can significantly impact its bioavailability. For instance, this compound in triglyceride form, as found naturally in fatty fish, generally exhibits better absorption than ethyl ester forms commonly found in some supplements. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.